molecular formula C29H34O17 B12431977 5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Cat. No.: B12431977
M. Wt: 654.6 g/mol
InChI Key: BWDMLCWSGGUHGK-BZIWEHKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its multiple hydroxyl groups and methoxy groups, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one typically involves multi-step organic synthesis. The key steps may include:

    Formation of the chromen-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of hydroxyl and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.

    Glycosylation: The attachment of sugar moieties (oxan-2-yl groups) can be achieved through glycosylation reactions using glycosyl donors and appropriate catalysts.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts such as acids, bases, or enzymes can be used to enhance reaction rates and selectivity.

    Purification techniques: Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reducing agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Catalysts: Acidic or basic catalysts can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s antioxidant and anti-inflammatory properties are of interest. It can be used to study cellular pathways involved in oxidative stress and inflammation.

Medicine

The compound’s potential anticancer activity makes it a candidate for drug development. It can be tested for its ability to inhibit cancer cell growth and induce apoptosis.

Industry

In the industrial sector, the compound can be used in the development of natural products and nutraceuticals. Its antioxidant properties make it a valuable additive in food and cosmetic products.

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one involves its interaction with various molecular targets. These may include:

    Antioxidant pathways: The compound can scavenge free radicals and upregulate antioxidant enzymes.

    Anti-inflammatory pathways: It can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

    Anticancer pathways: The compound may induce apoptosis and inhibit cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid known for its anticancer activity.

    Luteolin: A flavonoid with both antioxidant and anti-inflammatory effects.

Uniqueness

The uniqueness of 5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one lies in its specific combination of functional groups and glycosylation pattern. This unique structure may confer distinct biological activities and pharmacokinetic properties compared to other flavonoids.

Properties

Molecular Formula

C29H34O17

Molecular Weight

654.6 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C29H34O17/c1-9-18(32)22(36)24(38)28(43-9)42-8-16-20(34)23(37)25(39)29(45-16)46-27-21(35)17-12(31)6-11(30)7-13(17)44-26(27)10-4-14(40-2)19(33)15(5-10)41-3/h4-7,9,16,18,20,22-25,28-34,36-39H,8H2,1-3H3/t9-,16+,18-,20+,22+,23-,24+,25+,28+,29-/m1/s1

InChI Key

BWDMLCWSGGUHGK-BZIWEHKDSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)OC)O)OC)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)OC)O)OC)O)O)O)O)O)O

Origin of Product

United States

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